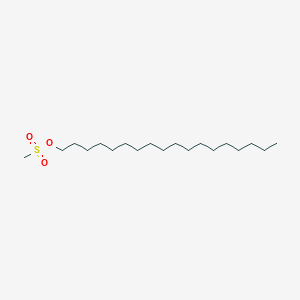

Octadecyl methanesulfonate

Description

Historical Context and Evolution of Alkyl Methanesulfonate (B1217627) Chemistry

The chemistry of alkyl methanesulfonates is intrinsically linked to the discovery and development of their parent acid, methanesulfonic acid (MSA). German chemist Hermann Kolbe first identified MSA between 1842 and 1845. wikipedia.org His work stemmed from earlier investigations by Berzelius and Marcet in 1813 on the reaction of carbon disulfide with moist chlorine. wikipedia.org Kolbe correctly identified the product as trichloromethylsulfonyl chloride and, through subsequent dechlorination, isolated methanesulfonic acid. wikipedia.org

Initially, the esters of methanesulfonic acid, known as mesylates, were primarily of academic interest. However, over the twentieth century, their utility in organic synthesis became widely recognized. The methanesulfonate group was identified as an excellent leaving group in nucleophilic substitution reactions, comparable in reactivity to halides but often easier to introduce under milder conditions. This led to the widespread use of reagents like methanesulfonyl chloride and methanesulfonic anhydride (B1165640) for the "mesylation" of alcohols, converting them into the corresponding methanesulfonates. wikipedia.org This transformation activates the alcohol's oxygen, facilitating subsequent reactions. The development of processes for producing heat-stable solutions of alkyl methanesulfonates further solidified their role as key intermediates in the manufacturing of fine chemicals. google.com The study of alkyl methanesulfonates like methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS) as alkylating agents also contributed significantly to the fields of toxicology and genetics, though this article will focus on the synthetic applications of the octadecyl variant. nih.govnih.gov

Significance of Octadecyl Methanesulfonate as a Research Substrate

The primary significance of this compound in research lies in its role as a lipophilic alkylating agent. The long octadecyl chain imparts significant hydrophobic character, making it an ideal building block for constructing amphiphilic molecules, lipids, and other long-chain organic compounds. The mesylate group serves as a reliable and reactive site for introducing this C18 chain into various molecular scaffolds.

Research has demonstrated its utility in a variety of synthetic pathways:

Synthesis of Novel Lipids: In the pursuit of new therapeutic agents, this compound has been used to synthesize novel arsonolipids and ether lipids. nih.govmdpi.com In these syntheses, it serves as the electrophile that reacts with nucleophilic diols or glycerol (B35011) derivatives to form ether linkages, a crucial step in building the lipid backbone. nih.govmdpi.com For instance, it has been reacted with 1-O-Benzyl-rac-glycerol in the presence of sodium hydride to produce a key lipid ether intermediate. nih.govmdpi.com

Formation of Cleavable Surfactants: this compound is a precursor in the synthesis of specialized surfactants. acs.org For example, it can be reacted with trimethylamine (B31210) in methanol (B129727) to prepare certain types of saturated cationic surfactants. acs.org

Conversion to Other Functional Groups: It is a valuable intermediate for creating other long-chain alkyl compounds. A notable example is its reaction with anhydrous magnesium bromide in ether to produce octadecyl bromide in quantitative yield, a process that avoids the isomerization of any double bonds that might be present in the chain. researchgate.net

Prodrug Synthesis: The broader class of alkyl methanesulfonates is employed in the synthesis of phospholipid prodrugs. acs.org They function as alkylating agents to introduce lipid moieties into drug molecules, a strategy used to enhance properties like oral bioavailability. acs.org

The following table summarizes key synthetic applications of this compound found in research literature.

| Product Class | Reactants | Key Reagents/Conditions | Purpose of Reaction | Reference(s) |

| Lipid Ethers | This compound, 1-O-Benzyl-rac-glycerol | NaH, DMSO, 40 °C | Synthesis of precursors for arsonolipids. | nih.govmdpi.com |

| Saturated Surfactants | This compound, Trimethylamine | Methanol (MeOH) | Formation of a cationic surfactant. | acs.org |

| Alkyl Bromides | This compound, Magnesium bromide | Absolute ether, Room temperature | Conversion of a mesylate to a bromide. | researchgate.net |

| Arsonolipids | This compound, rac-propane-1,2-diol | Potassium hydroxide (B78521) (KOH), DMSO, Room temperature | Model reaction for ether lipid synthesis. | nih.gov |

Current Research Trajectories and Interdisciplinary Relevance

The use of this compound and related alkyl methanesulfonates continues to be relevant across several scientific disciplines, reflecting a trend towards creating complex, functional molecules with tailored properties.

Medicinal Chemistry and Pharmacology: A significant research trajectory involves the incorporation of long alkyl chains into bioactive molecules to modulate their pharmacological profiles. The synthesis of novel arsonolipids using this compound for potential use as anticancer agents is a prime example. mdpi.com This work is part of a broader effort to develop new drug delivery systems, such as liposomes, where the lipid components are critical for formulation and function. mdpi.com Furthermore, the methanesulfonate (mesylate) functional group itself is found in several marketed drugs, such as the anticancer agent imatinib (B729) mesylate, where it is used to form a salt with improved solubility and stability. nih.gov

Materials Science and Supramolecular Chemistry: The synthesis of cleavable surfactants from this compound highlights its relevance in materials science. acs.org Such surfactants have applications where the controlled breakdown of the surfactant molecule is desirable. acs.org More broadly, the methanesulfonate anion is a common component in ionic liquids, a class of materials with diverse applications in catalysis, electrochemistry, and biotechnology due to their tunable properties. acs.orgresearchgate.netsci-hub.st The principles of synthesizing specific alkyl methanesulfonates are therefore relevant to the design of new ionic liquids with long alkyl chains for creating structured nanomaterials or specific solvent environments.

Biotechnology and Drug Delivery: Research into phospholipid prodrugs, which can be synthesized using alkyl methanesulfonates, is a highly active area. acs.org This strategy is being explored to improve the delivery and efficacy of antiviral drugs, including those targeting viruses like SARS-CoV-2. acs.org By attaching a lipid tail, researchers aim to enhance membrane permeability and target specific tissues, demonstrating a clear interdisciplinary link between organic synthesis, virology, and pharmaceutical sciences.

Properties

IUPAC Name |

octadecyl methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H40O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-23(2,20)21/h3-19H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNPLQZXBTKKRAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H40O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20953180 | |

| Record name | Octadecyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20953180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31081-59-1 | |

| Record name | Methanesulfonic acid, octadecyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031081591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20953180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Octadecyl Methanesulfonate and Its Chemical Transformations

Synthesis of Octadecyl Methanesulfonate (B1217627): Optimized Procedures and Mechanistic Insights

Mesylation of Octadecan-1-ol: Reaction Conditions and Yield Optimization

The most direct and widely employed method for synthesizing octadecyl methanesulfonate is the mesylation of its corresponding alcohol, octadecan-1-ol. This transformation involves the reaction of the primary alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base. masterorganicchemistry.comcommonorganicchemistry.com

The reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of methanesulfonyl chloride. A base, typically a tertiary amine like triethylamine (B128534) (Et3N) or pyridine, is crucial to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion. commonorganicchemistry.com The choice of solvent is generally an aprotic one, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), to avoid side reactions.

Optimization of the reaction conditions is key to achieving high yields. For primary alcohols like octadecan-1-ol, the reaction is typically efficient, often proceeding to completion at low temperatures (e.g., 0 °C to room temperature) to minimize the formation of byproducts. commonorganicchemistry.comuni-saarland.de Studies on the formation of similar short-chain mesylates highlight that lower temperatures and the absence of water are critical for preventing decomposition and side reactions. researchgate.net The inherent reactivity of primary alcohols ensures that the mesylation is generally a high-yielding process. rsc.orgresearchgate.net

Table 1: Optimized Reaction Conditions for Mesylation of Octadecan-1-ol

| Parameter | Condition | Purpose |

| Substrate | Octadecan-1-ol | Source of the octadecyl group |

| Reagent | Methanesulfonyl Chloride (MsCl) | Provides the methanesulfonate group |

| Base | Triethylamine (Et3N) or Pyridine | Neutralizes HCl byproduct |

| Solvent | Dichloromethane (DCM) or THF | Aprotic medium |

| Temperature | 0 °C to Room Temperature | Controls reaction rate and minimizes side products |

| Yield | Generally >90% | High efficiency for primary alcohols |

Alternative Synthetic Routes and Precursor Chemistry

While the reaction of octadecan-1-ol with methanesulfonyl chloride is standard, methanesulfonic anhydride (B1165640) can also be used as the mesylating agent. commonorganicchemistry.com This alternative avoids the production of corrosive HCl, as methanesulfonic acid is the byproduct. However, the anhydride is a more potent and less commonly used reagent.

Regardless of the specific reagent, the essential precursors remain octadecan-1-ol and a source of the methanesulfonyl group. Octadecan-1-ol, also known as stearyl alcohol, is readily available and serves as the foundational building block for the octadecyl chain.

This compound as a Key Intermediate in Organic Synthesis

The synthetic power of this compound lies in the superb leaving group ability of the mesylate anion (CH₃SO₃⁻). This property renders the C1 carbon of the octadecyl chain highly electrophilic and susceptible to attack by a wide range of nucleophiles, primarily through the Sₙ2 mechanism. masterorganicchemistry.comwikipedia.org

Etherification Reactions and Lipid Ether Derivative Synthesis

This compound is a highly effective alkylating agent for the synthesis of long-chain ethers, a class of compounds that includes biologically important ether lipids. masterorganicchemistry.comfrancis-press.comorganic-chemistry.org A prominent example is the synthesis of Batyl alcohol (3-octadecoxypropane-1,2-diol), a monoalkylglycerol ether. atamanchemicals.comwikipedia.orgnih.gov

The synthesis is typically achieved via a Williamson ether synthesis, where an alcohol is first deprotonated by a strong base (e.g., sodium hydride, NaH) to form a more nucleophilic alkoxide. This alkoxide then readily displaces the mesylate group from this compound to form the ether linkage. wikipedia.orgmasterorganicchemistry.com This method is broadly applicable for coupling the octadecyl chain to various glycerol (B35011) backbones or other hydroxyl-containing molecules.

Table 2: Synthesis of Batyl Alcohol via Etherification

| Step | Reactant 1 | Reactant 2 | Product | Reaction Type |

| 1 | Protected Glycerol (e.g., Solketal) | Sodium Hydride (NaH) | Sodium Alkoxide Intermediate | Deprotonation |

| 2 | Sodium Alkoxide Intermediate | This compound | Protected Batyl Alcohol | Williamson Ether Synthesis (Sₙ2) |

| 3 | Protected Batyl Alcohol | Acidic Workup | Batyl Alcohol | Deprotection |

Nucleophilic Substitution Reactions (e.g., Formation of Long-Chain Alkyl Bromides, Aminonitriles)

The electrophilic nature of this compound allows it to react with a variety of nucleophiles beyond alkoxides. This versatility enables the conversion of the long-chain alcohol into other functional groups.

Formation of Long-Chain Alkyl Bromides: Octadecyl bromide can be synthesized in excellent yield by treating this compound with a source of bromide ions. Grignard reagents, such as methylmagnesium bromide, can serve as halide nucleophiles to effectively convert alkyl mesylates into the corresponding alkyl bromides via an Sₙ2 pathway. nih.gov

Formation of Aminonitriles: The synthesis of α-aminonitriles, which are valuable synthetic precursors, can also utilize alkyl methanesulfonates. mdpi.com Although direct reaction with an aminonitrile species is complex, multi-step routes where the mesylate is displaced by either an amine or a cyanide source are established synthetic strategies. google.comdntb.gov.ua This highlights the broad utility of the mesylate as a reactive handle for C-N and C-C bond formation.

Table 3: Nucleophilic Substitution Reactions of this compound

| Nucleophile | Reagent Source | Product |

| Bromide (Br⁻) | Methylmagnesium Bromide (MeMgBr) | Octadecyl bromide |

| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | Nonadecanenitrile |

| Amine (R₂NH) | Various Amines | N,N-Dialkyl-octadecylamine |

Stereoselective Transformations and Control

The nucleophilic substitution reactions of this compound proceed via the Sₙ2 mechanism. wikipedia.org A hallmark of the Sₙ2 reaction is its stereospecificity; the reaction occurs with a complete inversion of configuration at the electrophilic carbon center. libretexts.orgyoutube.comchemistrysteps.comyoutube.commasterorganicchemistry.com

While this compound itself is achiral, this principle is of paramount importance when the alcohol precursor is chiral (e.g., a chiral secondary alcohol). The mesylation of a chiral alcohol occurs without altering the stereocenter. masterorganicchemistry.com However, the subsequent displacement of the mesylate group by a nucleophile forces the incoming group to attack from the side opposite to the leaving group (backside attack). masterorganicchemistry.comuniversalclass.com This results in a predictable and complete inversion of the stereochemistry.

For instance, if an (R)-configured chiral alcohol is converted to its mesylate and then reacted with a nucleophile like sodium azide (B81097), the resulting alkyl azide will have the (S)-configuration. This stereospecific outcome provides a powerful and reliable tool for controlling stereochemistry in the synthesis of complex, enantiomerically pure molecules. libretexts.orgyoutube.com

Catalytic Approaches in this compound Chemistry

The synthesis and transformation of this compound have increasingly benefited from the principles of catalysis, moving away from classical stoichiometric methods toward more efficient and sustainable processes. Catalytic approaches offer significant advantages, including milder reaction conditions, higher selectivity, reduced waste generation, and the potential for catalyst recycling. These advancements are crucial in enhancing the utility of this compound as a key intermediate in various chemical industries.

The direct esterification of 1-octadecanol with methanesulfonic acid is a primary route to this compound. The efficiency of this transformation is heavily reliant on the catalyst employed to facilitate the reaction and remove the water byproduct. Modern catalyst design focuses on creating systems that are not only highly active but also reusable and environmentally benign.

Heterogeneous Acid Catalysts: Solid acid catalysts represent a significant advancement, offering ease of separation from the reaction mixture and potential for recycling. Materials such as sulfonated carbons, zeolites, and functionalized ionic liquids have been investigated for esterification reactions. mdpi.comnih.gov For instance, incomplete carbonized glucose converted to a sulfonated heterogeneous catalyst has demonstrated high efficacy in fatty acid ester production. mdpi.com The catalytic activity in these systems is often directly proportional to the density of sulfonic acid sites on the catalyst surface. mdpi.com

Ionic Liquids as Catalysts: Sulfonic acid-functionalized ionic liquids (SAILs) have emerged as effective catalysts for esterification. nih.govmdpi.com These catalysts are essentially liquid salts at or near room temperature and can be designed to be soluble in the reaction medium but easily separated afterward. The design of SAILs often incorporates a lipophilic alkyl chain to enhance solubility in nonpolar substrates like long-chain alcohols. nih.gov Research on the esterification of fatty acids with ethanol (B145695) using SAILs has shown that catalyst concentration and reaction heating methods (microwave vs. conventional) significantly impact conversion rates and reaction times. mdpi.com

The table below summarizes the performance of different catalytic systems applicable to sulfonate ester synthesis.

| Catalyst Type | Catalyst Example | Substrates | Reaction Conditions | Yield/Conversion | Source |

| Sulfonated Carbon | PSS-ICG¹ | Palm Fatty Acid Distillate, Methanol (B129727) | Batch Reactor | 96.3% FAME² Yield | mdpi.com |

| Sulfonated Carbon | HSO₃Cl-ICG¹ | Palm Fatty Acid Distillate, Methanol | Batch Reactor | 94.8% FAME² Yield | mdpi.com |

| Ionic Liquid | SAIL-5³ | Oleic Acid, Ethanol | 100 °C, 8h (Conventional) | ~80% Conversion | mdpi.com |

| Ionic Liquid | SAIL-5³ | Oleic Acid, Ethanol | Microwave, 30 min | ~95% Conversion | mdpi.com |

| Metal Catalyst | CuI | Arylazo sulfones, Alcohols | Mild Conditions | High Yields | researchgate.net |

¹ PSS-ICG: poly(sodium4-styrenesulfonate) on incomplete carbonized glucose; HSO₃Cl-ICG: Chlorosulfonic acid treated incomplete carbonized glucose. ² FAME: Fatty Acid Methyl Ester. ³ SAIL-5: A specific sulfonic acid functionalized ionic liquid with a lipophilic chain.

Reaction Efficiency: The efficiency of these catalytic reactions is influenced by several factors. For solid acid catalysts, properties like surface area, pore size, and acid site density are critical. mdpi.com For liquid catalysts like SAILs, solubility and the ability to be recycled without significant loss of activity are key metrics of efficiency. nih.govmdpi.com The choice of reaction conditions, such as temperature and the method of water removal, also plays a pivotal role in driving the esterification equilibrium toward the product, thereby maximizing reaction efficiency.

This compound primarily functions as a reactive substrate or intermediate in catalytic transformations rather than as a component of the catalytic system itself. Its chemical structure, featuring a long, lipophilic C18 alkyl chain and an excellent methanesulfonate (mesylate) leaving group, makes it a valuable precursor for introducing the octadecyl moiety into other molecules through catalytic processes.

The methanesulfonate group is a highly effective leaving group, comparable in reactivity to halides like iodide or bromide. This property enables this compound to act as a potent alkylating agent in a variety of catalytic coupling and substitution reactions. In this context, it "enables" catalytic systems by providing a suitable electrophilic partner for reactions that form new carbon-carbon, carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds.

Catalytic Nucleophilic Substitution: this compound can undergo nucleophilic substitution with a wide range of nucleophiles. While many of these reactions can proceed without a catalyst, the use of phase-transfer catalysts or metal catalysts can significantly enhance reaction rates, improve yields, and allow for milder reaction conditions.

Catalytic Cross-Coupling Reactions: In the realm of modern organic synthesis, alkyl sulfonates are increasingly used as alternatives to alkyl halides in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi, Buchwald-Hartwig amination). The C-O bond of the sulfonate ester can be catalytically activated by transition metal complexes (e.g., palladium, nickel, copper), allowing the octadecyl group to be coupled with various organometallic reagents or amines. This function is critical for the synthesis of complex molecules where the long alkyl chain is a required structural feature.

The utility of this compound as a substrate is therefore central to enabling the application of powerful catalytic methodologies for the construction of complex organic molecules containing long alkyl chains.

The application of green chemistry principles to the lifecycle of this compound aims to reduce the environmental impact of its synthesis and subsequent use. nih.govgcande.org This involves designing processes that maximize efficiency while minimizing waste and the use of hazardous substances.

Atom Economy and Waste Prevention: Traditional methods for synthesizing sulfonate esters often involve the use of methanesulfonyl chloride and a stoichiometric amount of a tertiary amine base (e.g., triethylamine). This process generates a stoichiometric amount of triethylammonium (B8662869) chloride salt as a byproduct, leading to poor atom economy and significant waste. In contrast, direct catalytic esterification of 1-octadecanol with methanesulfonic acid produces only water as a byproduct, representing a much greener approach with a significantly higher atom economy. researchgate.net

Use of Greener Catalysts and Solvents:

Catalysts: Methanesulfonic acid (MSA) itself is considered a "green" acid catalyst. It is biodegradable, non-oxidizing, and less corrosive than many traditional mineral acids. researchgate.net The development of heterogeneous, recyclable catalysts, such as sulfonated carbons or solid-supported ionic liquids, further enhances the green credentials of the synthesis by simplifying product purification and reducing catalyst waste. mdpi.comresearchgate.net

Solvents: A key goal of green chemistry is to minimize or eliminate the use of volatile organic compounds (VOCs). mt.com Research into solvent-free reaction conditions or the use of greener solvents (e.g., 2-methyltetrahydrofuran) for the synthesis and transformation of sulfonate esters is an active area of development. mt.com

The following table provides a comparative overview of a traditional versus a green catalytic approach for the synthesis of this compound based on green chemistry principles.

| Metric | Traditional Method (Methanesulfonyl Chloride) | Green Catalytic Method (Direct Esterification) |

| Reagents | 1-Octadecanol, Methanesulfonyl Chloride, Triethylamine | 1-Octadecanol, Methanesulfonic Acid |

| Byproduct | Triethylammonium chloride (salt waste) | Water |

| Atom Economy | Lower | Higher (approaching 100%) |

| Catalyst | None (stoichiometric base) | Recyclable heterogeneous acid or ionic liquid |

| Environmental Impact | Generation of chlorinated salt waste; use of volatile amine. | Benign water byproduct; potential for catalyst reuse. |

By embracing these catalytic and green chemistry principles, the synthesis and chemical transformations involving this compound can be made more sustainable, efficient, and economically viable. gcande.org

Fundamental Chemical Reactivity and Mechanistic Studies of Octadecyl Methanesulfonate

Elucidation of Reaction Mechanisms

The reactions involving octadecyl methanesulfonate (B1217627), like other primary alkyl sulfonates, are analogous to those of primary alkyl halides and can proceed through well-established mechanistic pathways, principally the SN2 (Substitution Nucleophilic Bimolecular) and, under certain conditions, SN1 (Substitution Nucleophilic Unimolecular) mechanisms. youtube.comlibretexts.org The methanesulfonate anion (mesylate) is a superior leaving group due to the resonance stabilization of its negative charge across the three oxygen atoms, which makes it a very weak base. youtube.com

The formation of octadecyl methanesulfonate itself, typically from the reaction of octadecanol with a methanesulfonyl derivative (like methanesulfonyl chloride) or methanesulfonic acid, follows a distinct mechanism. When reacting with methanesulfonic acid, the process involves an initial protonation of the alcohol's hydroxyl group, converting it into a good leaving group (water). researchgate.net This is followed by a nucleophilic attack from the methanesulfonate anion on the carbon atom, displacing water. researchgate.netpqri.org

In substitution reactions where this compound is the substrate, the SN2 mechanism is generally favored due to the primary nature of the electrophilic carbon. This mechanism involves a single, concerted step where a nucleophile attacks the carbon atom from the backside relative to the leaving group. libretexts.org This backside attack leads to an inversion of stereochemistry at the carbon center. libretexts.org

While less common for primary substrates, an SN1 pathway can occur if conditions promote the formation of a carbocation, such as in the presence of a strongly ionizing, non-nucleophilic solvent. This two-step mechanism involves the initial, slow departure of the mesylate leaving group to form a primary carbocation, followed by a rapid attack from a nucleophile. libretexts.org

The intermediate species formed during reactions of this compound are dependent on the prevailing reaction mechanism.

SN1 Reactions : In the SN1 pathway, the key intermediate is a carbocation. libretexts.org The unimolecular dissociation of this compound would yield a primary octadecyl carbocation. However, primary carbocations are inherently unstable, which is why the SN1 mechanism is generally disfavored for this substrate. If formed, this highly reactive intermediate would be planar at the electron-deficient carbon and would be rapidly captured by any available nucleophile. libretexts.org

Formation from Alcohol : During the synthesis of this compound from octadecanol and methanesulfonic acid, an oxonium ion is a critical intermediate. researchgate.net The protonation of the alcohol's hydroxyl group creates the alkyloxonium ion (R-OH₂⁺), which transforms the poor leaving group (-OH) into an excellent leaving group (H₂O).

Direct experimental characterization of transition states is inherently challenging due to their fleeting existence. However, their structures can be inferred from kinetic data and computational modeling. The nature of the transition state in reactions of this compound is dictated by the mechanism.

SN2 Transition State : For the favored SN2 mechanism, the reaction proceeds through a single transition state. In this state, the central carbon atom is pentacoordinate, adopting a trigonal bipyramidal geometry. The incoming nucleophile and the departing mesylate group occupy the two axial positions, approximately 180° apart. libretexts.org The three non-reacting groups on the carbon lie on a plane bisecting the nucleophile and leaving group. Bond formation with the nucleophile and bond cleavage with the leaving group occur simultaneously.

SN1 Transition State : In the SN1 pathway, there are two distinct transition states corresponding to the two steps of the reaction. The first and rate-determining transition state involves the stretching and breaking of the carbon-oxygen bond of the sulfonate ester, leading to the formation of the carbocation intermediate. This state is characterized by significant charge separation. The second transition state occurs as the nucleophile attacks the carbocation, involving the formation of a new bond.

Structure-Reactivity Relationships in this compound Derivatives

The reactivity of sulfonate esters is highly dependent on their molecular structure. For this compound and its derivatives, key relationships can be established.

Nature of the Alkyl Group : this compound is a primary alkyl sulfonate. As such, it is highly susceptible to SN2 attack and resistant to SN1 reactions due to the instability of the corresponding primary carbocation. A secondary derivative (e.g., 2-octadecyl methanesulfonate) would show a greater propensity for SN1 reactions and would also be more susceptible to elimination (E2) reactions, especially with a strong, sterically hindered base. A theoretical tertiary derivative would react almost exclusively via SN1 and E1 mechanisms.

Substitution on the Sulfonate Group : While the parent compound is a methanesulfonate, derivatives with different groups on the sulfur atom can exhibit altered reactivity. For example, replacing the methyl group with a more electron-withdrawing group, such as a trifluoromethyl group (to give octadecyl trifluoromethanesulfonate (B1224126) or "triflate"), would make the sulfonate an even better leaving group, thereby increasing the rate of nucleophilic substitution reactions. dtic.mil

Applications of Octadecyl Methanesulfonate in Advanced Materials and Polymer Science

Octadecyl Methanesulfonate (B1217627) as a Material Building Block for Chemical Architectures

The concept of "molecular building blocks" is central to the bottom-up fabrication of complex materials with precisely controlled structures and functions. Octadecyl methanesulfonate, with its distinct hydrophobic and reactive moieties, serves as a valuable building block in the construction of sophisticated chemical architectures. The long octadecyl tail provides a structural motif that can drive self-assembly processes through van der Waals interactions, leading to the formation of ordered domains within a material.

The methanesulfonate group, being a good leaving group in nucleophilic substitution reactions, offers a reactive handle for covalently linking the octadecyl chain to other molecules or polymer backbones. This dual functionality allows for the deliberate incorporation of long alkyl chains into various material frameworks, thereby imparting specific properties such as hydrophobicity, lubricity, and controlled crystallinity.

While direct, extensive research detailing the use of this compound as a primary building block for complex three-dimensional molecules is not widely available in public literature, the principles of molecular construction using similar long-chain alkyl compounds are well-established. For instance, the use of related long-chain alkyl silanes in the formation of self-assembled monolayers demonstrates the potential for creating highly ordered two-dimensional architectures. By analogy, this compound can be envisioned as a component in the synthesis of materials where the long alkyl chain directs the spatial organization and the reactive group facilitates covalent integration.

Role in Polymer Synthesis and Architectural Design

The incorporation of this compound into polymer structures can significantly influence their synthesis, architecture, and resulting properties. While specific studies on the direct polymerization of an this compound-containing monomer are limited, the behavior of structurally similar long-chain alkyl acrylates and methacrylates provides valuable insights into its potential roles.

Monomer Development and Polymerization Strategies

This compound can be conceptualized as a precursor for the development of novel monomers. For instance, it could be used to alkylate a monomer containing a suitable nucleophilic group, thereby introducing the long octadecyl side chain. The resulting monomer could then be polymerized using various strategies, such as free-radical polymerization, to yield comb-like polymers.

In a study on the synthesis of poly(octadecyl methacrylate), a related long-chain alkyl methacrylate, the monomer was prepared via esterification and subsequently polymerized using a free-radical initiator. A similar approach could be envisioned for monomers derived from this compound. The polymerization conditions, such as solvent, temperature, and initiator concentration, would be critical in controlling the molecular weight and polydispersity of the resulting polymer.

Table 1: Illustrative Polymerization Parameters for a Long-Chain Alkyl Methacrylate Polymer (Analogous System)

| Parameter | Value/Condition |

| Monomer | Octadecyl Methacrylate |

| Solvent | Toluene |

| Initiator | 2, 2′- azobisisobutyronitrile (AIBN) |

| Temperature | 70 °C |

| Atmosphere | Nitrogen |

This table is based on data for a related compound and serves to illustrate typical polymerization conditions.

Influence on Polymer Microstructure and Morphology

The presence of long, flexible octadecyl side chains introduced via this compound would have a profound impact on the microstructure and morphology of the resulting polymer. These side chains can crystallize independently of the polymer backbone, leading to a semicrystalline morphology with distinct melting and crystallization temperatures. This side-chain crystallinity can significantly affect the polymer's mechanical properties, thermal behavior, and solubility.

Surface Chemistry Modulations and Functionalization

The ability to tailor the chemical and physical properties of surfaces is crucial for a wide range of applications, from biocompatible materials to microelectronics. This compound can be a key reagent in the functionalization of surfaces, enabling the creation of interfaces with specific and controlled properties.

Interactions at Solid-Liquid Interfaces

The modification of solid surfaces with a layer of octadecyl chains can dramatically alter their interaction with liquids. By reacting the methanesulfonate group with appropriate functional groups on a solid substrate (e.g., hydroxyl groups on silica), a dense, hydrophobic monolayer can be formed. This layer of long alkyl chains would repel water and other polar liquids, leading to a high contact angle and low surface energy.

The behavior of such functionalized surfaces at the solid-liquid interface is governed by the interplay of forces between the solid, the liquid, and the tethered octadecyl chains. The conformational freedom and packing density of the alkyl chains will influence the wetting behavior, adhesion, and friction at the interface. While direct studies on this compound for this purpose are not prevalent, extensive research on self-assembled monolayers of octadecyltrichlorosilane (B89594) (OTS) on various substrates provides a strong basis for understanding these interfacial phenomena. These studies have shown that well-ordered octadecyl monolayers can significantly reduce surface energy and control the adsorption of molecules from the liquid phase.

Development of Tailored Surfaces

The reactivity of the methanesulfonate group allows for the covalent attachment of the octadecyl chain to a variety of substrates, offering a route to the development of surfaces with tailored properties. By controlling the reaction conditions, such as temperature, time, and concentration, the density and organization of the grafted octadecyl chains can be modulated.

This surface modification can be used to create:

Hydrophobic and Oleophobic Surfaces: A dense layer of octadecyl chains can render a surface highly repellent to both water and oils.

Low-Friction Surfaces: The long, flexible alkyl chains can act as a lubricant at the molecular level, reducing the coefficient of friction.

Controlled Adhesion Surfaces: By tuning the surface energy, the adhesion of other materials, including biological cells and proteins, can be controlled.

The ability to create such tailored surfaces is of significant interest for applications in anti-fouling coatings, biocompatible implants, and microfluidic devices.

Supramolecular Assemblies and Architectures Involving this compound Motifs

The molecular structure of this compound, featuring a long hydrophobic octadecyl tail and a polar methanesulfonate headgroup, positions it as a classic amphiphile. This dual nature is the primary driver for its self-assembly into a variety of ordered supramolecular structures in different environments. While specific research detailing the supramolecular architectures of this compound is limited, a comprehensive understanding can be constructed by drawing parallels with the well-documented behavior of analogous long-chain amphiphilic molecules, such as alkyl sulfonates, alkyl sulfates, and fatty acids. The fundamental principles governing the self-assembly of these molecules are directly applicable to this compound.

The formation of supramolecular assemblies is a spontaneous process driven by the hydrophobic effect and other non-covalent interactions, including van der Waals forces between the alkyl chains and electrostatic interactions involving the polar headgroups. In aqueous media, these forces compel the this compound molecules to arrange themselves in a manner that minimizes the unfavorable contact between the hydrophobic tails and water molecules. This typically results in the formation of aggregates where the hydrocarbon chains are sequestered in the interior, and the hydrophilic methanesulfonate groups are exposed to the aqueous environment.

Conversely, at interfaces, such as the air-water or a solid-liquid interface, this compound molecules can form highly ordered monolayers. The long octadecyl chains tend to align themselves due to van der Waals attractions, leading to the formation of densely packed, quasi-crystalline structures. The nature of the supramolecular assembly is highly dependent on factors such as concentration, temperature, solvent polarity, and the presence of electrolytes.

Micelles and Vesicles in Aqueous Solution

In aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC), this compound is expected to form micelles. These are spherical or cylindrical aggregates where the octadecyl chains form a hydrophobic core, and the methanesulfonate headgroups create a hydrophilic corona that interfaces with the surrounding water. The CMC is a key characteristic of an amphiphile and is influenced by the length of the hydrophobic tail; longer chains, such as the octadecyl group, generally lead to lower CMC values due to the increased hydrophobic driving force for aggregation.

Computational studies on similar long-chain alkyl sulfonates, such as sodium dodecyl sulfonate, have provided molecular-level insights into micelle formation and structure. These simulations reveal the dynamic nature of micelles and the significant role of counterions in stabilizing the structure by shielding the electrostatic repulsion between the charged headgroups. For this compound, similar principles would apply, with the long alkyl chains leading to the formation of stable, well-defined micelles.

At higher concentrations or under specific conditions, these micelles can evolve into more complex structures, such as vesicles. Vesicles are spherical bilayers with an aqueous core, and their formation is favored by amphiphiles with a geometry that promotes curvature. The balance between the size of the hydrophilic headgroup and the hydrophobic tail is a critical factor in determining whether an amphiphile will form micelles or vesicles.

| Amphiphile | Chain Length | Headgroup | Typical Supramolecular Assembly in Water | Reference Compound |

| This compound | C18 | -SO₃CH₃ | Micelles, Vesicles (Predicted) | Sodium Dodecyl Sulfate (B86663) |

| Sodium Stearate | C18 | -COO⁻Na⁺ | Micelles, Lamellar Phases | Stearic Acid |

| Octadecyltrimethylammonium Bromide | C18 | -N(CH₃)₃⁺Br⁻ | Micelles, Bilayers | Cetyltrimethylammonium Bromide (CTAB) |

This table presents predicted assemblies for this compound based on the behavior of analogous C18 and other long-chain amphiphiles.

Monolayers and Langmuir-Blodgett Films

At the air-water interface, this compound can form a monomolecular layer, known as a Langmuir film. In this arrangement, the polar methanesulfonate headgroups are anchored in the water, while the hydrophobic octadecyl tails are directed towards the air. By compressing this monolayer, the molecules can be forced into a highly ordered, two-dimensional solid-like state. The properties of such films, including their stability and packing density, can be studied using a Langmuir trough.

These organized monolayers can be subsequently transferred onto solid substrates to create Langmuir-Blodgett (LB) films, which are highly ordered multi-layered structures with precise control over thickness and molecular orientation. The study of stearic acid (a C18 carboxylic acid) LB films has shown that the alkyl chains are typically tilted with respect to the surface normal, and the degree of tilt depends on the deposition conditions. It is reasonable to expect that this compound would exhibit similar behavior, forming well-ordered LB films with potential applications in surface modification and nanotechnology.

Self-Assembled Monolayers on Solid Substrates

This compound can also form self-assembled monolayers (SAMs) on various solid substrates directly from solution. The nature of the substrate and the solvent plays a crucial role in the formation and structure of these monolayers. For instance, on a hydrophilic surface like mica, the polar methanesulfonate headgroup would likely bind to the substrate, leading to a monolayer with the octadecyl chains oriented away from the surface. Studies on the self-assembly of octadecyltrimethylammonium bromide (a C18 cationic surfactant) on mica have revealed the formation of such ordered structures.

Computational Chemistry and Spectroscopic Characterization Techniques for Octadecyl Methanesulfonate Systems

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for the detailed characterization of octadecyl methanesulfonate (B1217627), providing critical insights into its molecular structure, functional groups, and composition. These methods are fundamental in confirming the identity and purity of the compound after synthesis.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural verification of octadecyl methanesulfonate. Both ¹H and ¹³C NMR provide a detailed map of the hydrogen and carbon atoms within the molecule.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to different proton environments are observed. The methyl (CH₃) protons of the methanesulfonyl group are expected to appear as a singlet at approximately 3.0 ppm. The methylene (B1212753) (CH₂) protons directly attached to the sulfonate oxygen (–CH₂–O–) are deshielded and typically resonate as a triplet around 4.2 ppm. The long octadecyl chain produces a large, overlapping signal for the majority of its methylene groups in the 1.2-1.4 ppm range, with the terminal methyl group appearing as a triplet at about 0.88 ppm.

¹³C NMR spectroscopy provides complementary information about the carbon framework. The carbon of the methanesulfonyl methyl group is typically observed around 38 ppm. The carbon of the methylene group bonded to the oxygen atom (–CH₂–O–) appears further downfield, generally in the region of 70 ppm. The carbons of the long alkyl chain resonate between approximately 14 ppm (terminal methyl) and 32 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CH₃ -SO₂-O- | ~ 3.0 | ~ 38 |

| -O-CH₂ -(CH₂)₁₆-CH₃ | ~ 4.2 | ~ 70 |

| -O-CH₂-CH₂ -(CH₂)₁₅-CH₃ | ~ 1.8 | ~ 29 |

| -O-(CH₂)₂-(CH₂ )₁₄-(CH₂)₂-CH₃ | ~ 1.2-1.4 | ~ 22-30 |

| -O-(CH₂)₁₇-CH₃ | ~ 0.88 | ~ 14 |

Infrared (IR) spectroscopy is highly effective for identifying the key functional groups within this compound. The most prominent and diagnostic absorption bands arise from the sulfonate group. Strong asymmetric and symmetric stretching vibrations of the S=O bonds are characteristically found near 1350 cm⁻¹ and 1175 cm⁻¹, respectively. The S-O single bond stretching vibration is typically observed in the 1000-960 cm⁻¹ region. Additionally, the presence of the long alkyl chain is confirmed by C-H stretching vibrations just below 3000 cm⁻¹ (around 2920 and 2850 cm⁻¹) and C-H bending vibrations near 1465 cm⁻¹.

Ultraviolet-Visible (UV-Vis) spectroscopy is of limited use for the direct characterization of this compound. The molecule lacks a chromophore, which is a part of a molecule that absorbs light in the UV-Vis range. As a result, it does not exhibit significant absorbance and is generally transparent in this region.

Table 2: Characteristic Infrared (IR) Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Typical Frequency Range (cm⁻¹) |

| Asymmetric S=O Stretch | Sulfonate (R-SO₂-OR') | ~ 1350 |

| Symmetric S=O Stretch | Sulfonate (R-SO₂-OR') | ~ 1175 |

| S-O Stretch | Sulfonate (R-SO₂-OR') | ~ 1000 - 960 |

| C-H Stretch | Alkyl Chain | ~ 2920, 2850 |

| C-H Bend | Alkyl Chain | ~ 1465 |

Under higher energy conditions, such as electron ionization (EI) or collision-induced dissociation (CID), the molecule fragments in predictable ways. Common fragmentation pathways include the cleavage of the C-O bond to generate an octadecyl cation and a methanesulfonate anion, or the loss of the entire methanesulfonate group. The long alkyl chain can also undergo fragmentation, leading to a series of ions separated by 14 mass units (corresponding to a CH₂ group).

The synthesis of this compound from octadecanol and a mesylating agent can be monitored in real-time using in-situ spectroscopic methods. researchgate.net Techniques like in-situ Fourier Transform Infrared (FTIR) spectroscopy (e.g., ReactIR) allow for continuous tracking of the reaction progress directly in the reaction vessel. rsc.orgmt.comyoutube.com By monitoring the disappearance of the broad O-H stretching band of the starting alcohol (octadecanol) around 3300 cm⁻¹ and the simultaneous appearance of the strong S=O stretching bands of the product around 1350 cm⁻¹ and 1175 cm⁻¹, researchers can obtain real-time kinetic data. researchgate.netyoutube.com This information is crucial for understanding reaction mechanisms, identifying intermediates, and optimizing reaction conditions for yield and purity. youtube.com

Computational Modeling and Simulation Approaches

Density Functional Theory (DFT) provides a powerful computational approach to investigate the properties of this compound at the molecular level. researchgate.net DFT calculations can be used to determine the molecule's optimized three-dimensional geometry, electronic structure, and vibrational frequencies. conicet.gov.ar The calculated vibrational frequencies can be compared with experimental IR spectra to aid in the assignment of absorption bands. conicet.gov.ar

Furthermore, DFT is employed to study the energetics of the molecule and its reactions. By calculating the energies of reactants, transition states, and products, the reaction mechanism for the formation of this compound can be elucidated. These calculations provide insights into the reaction's thermodynamic favorability and kinetic barriers, helping to explain experimental observations and guide the design of more efficient synthetic routes. conicet.gov.ar The electronic properties derived from DFT, such as orbital energies and charge distributions, can also help in understanding the reactivity of the molecule. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations serve as a powerful computational microscope to investigate the behavior of molecular systems at an atomistic level. For long-chain amphiphilic molecules like this compound, MD simulations provide critical insights into their conformational dynamics and the complex web of intermolecular interactions that govern their self-assembly and interfacial behavior. nih.govbohrium.com While specific MD studies exclusively focused on this compound are not extensively documented in publicly accessible literature, the principles and findings from simulations of analogous long-chain alkyl sulfonates and other surfactants are directly applicable. nih.govacs.orgacs.org

MD simulations model the movement of atoms over time by numerically solving Newton's equations of motion. The forces between atoms are calculated using a force field, which is a set of parameters that describe the potential energy of the system as a function of its atomic coordinates. acs.org For systems involving this compound, these simulations can elucidate several key aspects:

Intermolecular Interactions: The behavior of this compound in a medium, particularly in aqueous solutions, is dictated by a balance of various non-covalent interactions. MD simulations can dissect and quantify these forces:

Hydrophobic Interactions: The primary driving force for the self-assembly of surfactant molecules in water is the hydrophobic effect. MD simulations capture the tendency of the octadecyl chains to minimize contact with water molecules, leading to aggregation. mdpi.com

Van der Waals Forces: These attractive forces between the alkyl chains are crucial for the stability of micelles and bilayers, contributing significantly to the cohesive energy of the aggregated state. acs.org

Electrostatic Interactions: The polar methanesulfonate headgroup interacts strongly with water molecules and counter-ions (e.g., Na⁺) through electrostatic forces. nih.gov

Hydrogen Bonding: The oxygen atoms of the sulfonate group act as hydrogen bond acceptors, forming a hydration shell with surrounding water molecules. The structure and dynamics of this hydration shell are critical to the solubility and interfacial properties of the molecule. rsc.org

By analyzing trajectories from MD simulations, researchers can calculate structural and dynamic properties such as the area per molecule at an interface, bilayer thickness, and lateral diffusion coefficients, which are essential for understanding the macroscopic properties of these systems. acs.orgnih.gov

| Parameter | Description | Typical Findings from Simulations of Analogues | Reference |

|---|---|---|---|

| Area per Molecule (A_mol) | The average surface area occupied by a single surfactant molecule at an interface (e.g., air-water or oil-water). | Decreases with increasing alkyl chain length due to stronger van der Waals attractions between tails. For a C15 sulfonate, values around 0.25-0.30 nm² are observed in a lamellar phase. | acs.org |

| Bilayer Thickness (d_L) | The thickness of a self-assembled bilayer, often measured as the distance between the average positions of the sulfonate groups in opposing leaflets. | Increases with alkyl chain length. For a C15 sulfonate, thicknesses around 2.7-2.8 nm in the gel phase have been simulated, consistent with experimental data. | acs.org |

| Alkyl Chain Tilt Angle | The angle of the alkyl chain with respect to the normal of the bilayer or interface plane. | Chains can be tilted in ordered (gel) phases to optimize packing. Simulated angles of ~26° for a C15 sulfonate are consistent with experimental findings of ~34°. | acs.org |

| Gauche/Trans Ratio | The ratio of gauche to trans conformers in the alkyl chain, indicating the degree of chain disorder. | Higher temperatures lead to a higher gauche ratio, characteristic of a transition from an ordered gel phase to a disordered liquid-crystalline phase. | nih.govacs.org |

| Lateral Diffusion Coefficient (D_lat) | A measure of the translational mobility of surfactant molecules within the plane of a bilayer or monolayer. | Very low in ordered/gel phases but increases significantly in the fluid-like liquid-crystalline phase, indicating higher molecular mobility. | acs.org |

Quantitative Structure-Property Relationships (QSPR)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology used to predict the physicochemical properties of chemicals based on their molecular structure. nih.govnih.gov These models establish a mathematical correlation between calculated molecular descriptors and an experimentally determined property. nih.gov For a compound like this compound, QSPR models can provide rapid and cost-effective estimations of various properties, which is particularly valuable when experimental data is scarce. researchgate.net

The development of a QSPR model involves several key steps:

Data Set Collection: A set of structurally diverse molecules with reliable experimental data for the property of interest is compiled. For this compound, this set would ideally include other long-chain alkyl esters and sulfonates.

Molecular Descriptor Calculation: A large number of numerical descriptors that encode different aspects of the molecular structure are calculated for each molecule in the data set. These descriptors can be classified into several categories:

Constitutional Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

Topological Descriptors: Derived from the 2D representation of the molecule, describing atomic connectivity and branching (e.g., Wiener index, Kier & Hall connectivity indices). nih.gov

Geometrical Descriptors: Based on the 3D structure of the molecule (e.g., molecular surface area, volume).

Quantum-Chemical Descriptors: Calculated using quantum mechanics (e.g., dipole moment, orbital energies like HOMO/LUMO, atomic charges). mdpi.com

Model Development and Validation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to select the most relevant descriptors and build a predictive model. researchgate.netaljest.net The model's robustness and predictive power are then rigorously evaluated using internal (e.g., cross-validation) and external validation techniques. nih.gov

For this compound, QSPR could be applied to predict a range of important properties. For instance, models developed for homologous series like n-alkanes or fatty acid esters can predict properties that are highly dependent on chain length, such as boiling point, vapor pressure, and viscosity. bgu.ac.ilbirmingham.ac.uk Other models could predict environmental partitioning behavior, like the octanol-water partition coefficient (log P) and water solubility, which are critical for environmental risk assessment.

| Predicted Property | Relevance | Potential Molecular Descriptors | Reference |

|---|---|---|---|

| Boiling Point (BP) | Indicates volatility and is a fundamental physical property. | Molecular Weight, Wiener Index (size/branching), Polarizability, van der Waals Surface Area. | researchgate.netaljest.net |

| Octanol-Water Partition Coefficient (log P) | Measures hydrophobicity, crucial for predicting bioaccumulation and environmental fate. | Molecular Surface Area, Polar Surface Area (PSA), Sum of atomic polarizabilities, Number of carbon atoms. | nih.govnih.gov |

| Water Solubility (log S) | Determines the concentration of the compound in the aqueous phase and its environmental mobility. | log P, Molecular Volume, Hydrogen Bond Donors/Acceptors, Lattice Energy related descriptors. | nih.gov |

| Critical Micelle Concentration (CMC) | The concentration at which surfactant molecules begin to form micelles in solution. | Hydrophilic-Lipophilic Balance (HLB) related descriptors, Alkyl chain length, Headgroup size/polarity descriptors. | [N/A] |

| Viscosity | Important for formulation and processing applications. | Molecular Weight, Descriptors related to chain entanglement and intermolecular forces. | researchgate.net |

Reaction Pathway Exploration and Transition State Mapping

Computational chemistry provides indispensable tools for elucidating the mechanisms of chemical reactions, including the formation and subsequent reactions of this compound. By mapping the potential energy surface (PES) of a reaction, it is possible to identify reactants, products, intermediates, and, most importantly, the transition states that connect them. researchgate.net This allows for the calculation of activation energies, which determine the reaction rate, and reaction energies, which indicate the thermodynamic favorability. unizar.es

The synthesis of this compound typically involves the reaction of octadecan-1-ol with a methanesulfonylating agent, such as methanesulfonyl chloride, in the presence of a base, or the direct esterification of methanesulfonic acid with the alcohol. enovatia.comperiodicchemistry.com Computational methods, particularly Density Functional Theory (DFT), are well-suited to explore the detailed mechanisms of these transformations. unizar.esresearchgate.net

For the esterification of a sulfonic acid with an alcohol, several pathways can be computationally investigated:

S_N2-type Mechanism: A bimolecular nucleophilic substitution where the alcohol's oxygen atom attacks the sulfur atom of the protonated sulfonic acid, or alternatively, the protonated alcohol acts as an alkylating agent for the sulfonate anion. researchgate.net Calculations for model systems like benzenesulfonic acid and methanol (B129727) suggest a moderate activation barrier for the pathway involving the protonated alcohol. unizar.esresearchgate.net

S_N1-type Mechanism: A unimolecular pathway that proceeds through a sulfonylium cation intermediate. DFT studies have shown this pathway to have a low activation barrier for simple sulfonic acids. unizar.esresearchgate.net

Computational exploration of these pathways involves:

Geometry Optimization: The 3D structures of reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.

Transition State Search: Specialized algorithms are used to locate the exact geometry of the transition state, which is a first-order saddle point on the PES (a maximum in one direction and a minimum in all others).

Frequency Calculation: These calculations confirm the nature of the stationary points. Reactants and products have all real vibrational frequencies, while a transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. researchgate.net

Reaction Pathway Following: Intrinsic Reaction Coordinate (IRC) calculations can be performed to trace the path from the transition state down to the connected reactants and products, confirming the proposed mechanism.

Beyond its synthesis, computational methods can also map the pathways for reactions involving this compound, such as its hydrolysis or its action as an alkylating agent via an S_N2 mechanism, where the methanesulfonate anion acts as an excellent leaving group. periodicchemistry.comchemistrysteps.com These calculations provide a fundamental understanding of the compound's reactivity and stability. nih.govsciforum.net

| Reaction Pathway | Description | Key Computational Outputs | Reference |

|---|---|---|---|

| S_N1-type Esterification | A two-step mechanism involving the formation of a sulfonylium cation intermediate followed by nucleophilic attack by the alcohol. | Optimized geometries of reactants, sulfonylium intermediate, transition states, and products. Calculation of activation and reaction energies for each step. | unizar.esresearchgate.net |

| S_N2-type Esterification | A single-step, concerted mechanism where the alcohol attacks the sulfonyl group as the leaving group departs. Often involves proton transfer. | Geometry and vibrational frequencies of the pentacoordinate transition state. Calculation of the overall activation barrier (ΔG‡). | unizar.esresearchgate.net |

| S_N2 Alkylation Reaction | Reaction where this compound acts as an alkylating agent, with a nucleophile attacking the α-carbon of the octadecyl group and displacing the methanesulfonate leaving group. | Potential energy surface profile showing the reactant complex, transition state, and product complex. Analysis of bond breaking/formation along the reaction coordinate. | chemistrysteps.comnih.govsciforum.net |

| Hydrolysis | The reverse of esterification, where water attacks the sulfonate ester to yield the alcohol and sulfonic acid. | Activation barriers for acid-catalyzed and base-catalyzed hydrolysis pathways. Determination of the rate-limiting step. | enovatia.comfigshare.com |

Environmental Chemistry and Degradation Pathways of Octadecyl Methanesulfonate

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For octadecyl methanesulfonate (B1217627), the key abiotic mechanisms are hydrolysis, photolysis, and oxidation, which primarily occur in aqueous and atmospheric environments.

Hydrolysis in Aqueous Systems

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The stability of methanesulfonate esters, such as octadecyl methanesulfonate, in aqueous systems is significantly dependent on pH. Studies on analogous sulfonate esters reveal that the hydrolysis of the ester group is the principal degradation pathway.

| Condition | Relative Rate of Hydrolysis | Governing Factor |

|---|---|---|

| Acidic (pH < 7) | Slow | Reduced rate of nucleophilic attack |

| Neutral to Alkaline (pH 7-10) | Moderate to Fast | Dominated by water rate and hydroxide (B78521) ion catalysis |

Photolytic Degradation Pathways

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by photons, particularly from ultraviolet (UV) radiation in sunlight. While direct photolysis of the alkyl chain is generally slow, the sulfonate group can influence the molecule's susceptibility to photodegradation.

Oxidative Transformation Processes

Oxidative processes, particularly reactions with hydroxyl radicals (•OH), are a major transformation pathway for many organic compounds in both the atmosphere and in sunlit surface waters. The long alkyl chain of this compound is susceptible to attack by these highly reactive species.

Research on the heterogeneous OH oxidation of sodium dodecyl sulfate (B86663), a structurally similar long-chain alkyl organosulfate, provides significant insight. This research demonstrated that the compound readily reacts with hydroxyl radicals, leading to the formation of oxygenated derivatives. researchgate.net The study determined a reaction rate constant and estimated an atmospheric lifetime of approximately 19 days, indicating that this is a significant degradation pathway. researchgate.net The oxidation process is initiated by the abstraction of a hydrogen atom from the alkyl chain, leading to a cascade of reactions that can ultimately mineralize the compound. The methanesulfonate group itself can also be oxidized by hydroxyl radicals. nih.gov

| Reactant | Compound Class | Reaction Rate Constant (kOH) | Estimated Atmospheric Lifetime |

|---|---|---|---|

| Hydroxyl Radical (•OH) | Long-Chain Alkyl Sulfate | (4.09 ± 0.09) × 10⁻¹³ cm³ per molecule per s | ~19 days |

Data based on the analogous compound sodium dodecyl sulfate. researchgate.net

Biotic Degradation and Microbial Interactions

Biotic degradation is the breakdown of organic matter by living organisms, primarily microorganisms such as bacteria and fungi. For long-chain alkyl compounds like this compound, biodegradation is a critical process for its removal from the environment.

Microbial Degradation Pathways and Metabolites

The biodegradation of this compound is expected to proceed via pathways established for other long-chain alkyl surfactants, such as linear alkylbenzene sulfonates (LAS). nih.govnih.govresearchgate.net The primary mechanism involves the terminal oxidation of the alkyl chain, followed by stepwise shortening of the chain.

The typical microbial degradation pathway is initiated by a terminal oxidation of the methyl group at the far end of the octadecyl chain (ω-oxidation) to a primary alcohol. researchgate.net This alcohol is then further oxidized to an aldehyde and then to a carboxylic acid. The resulting fatty acid is subsequently degraded through the β-oxidation pathway, where the alkyl chain is shortened by two-carbon units in each cycle. nih.govnih.gov This process continues until the alkyl chain is significantly shortened, leading to the formation of sulfophenylcarboxylates (SPCs) in the case of LAS, and analogous sulfomethanyl carboxylates for this compound. researchgate.netresearchgate.net These polar intermediate metabolites are then subject to further degradation, which involves the cleavage of the sulfonate group and mineralization of the remaining fragments. nih.gov Complete biodegradation is often achieved by a community of different bacterial species, each specialized in a different step of the degradation process. nih.gov

Enzymatic Biotransformations

The specific biochemical reactions in the biotic degradation of this compound are catalyzed by microbial enzymes. The key enzymatic transformations include oxidation and the cleavage of the ester bond.

The initial ω-oxidation of the alkyl chain is typically catalyzed by monooxygenase enzymes. researchgate.net The subsequent β-oxidation is carried out by a well-known set of enzymes including acyl-CoA synthetase and acyl-CoA dehydrogenase. nih.gov The cleavage of the sulfonate ester bond is a critical step. While many sulfatases cleave sulfate esters, specific hydrolases are responsible for the hydrolysis of sulfonate esters. nih.gov For instance, a promiscuous phosphonate (B1237965) monoester hydrolase from Burkholderia caryophilli has been identified as capable of hydrolyzing xenobiotic sulfonate monoesters through direct cleavage of the sulfur-oxygen (S-OR) bond. nih.govacs.org The desulfonation step, which releases the sulfur as sulfite (B76179), is also enzymatically mediated and is a prerequisite for the complete mineralization of the molecule. nih.gov The sulfite is then typically oxidized to sulfate, which can be assimilated by microorganisms. nih.gov

Environmental Fate and Transport Studies (Excluding Ecotoxicological Implications)

Detailed experimental studies on the environmental fate and transport of this compound are limited in publicly available scientific literature. Therefore, its behavior in the environment is largely inferred from its predicted physicochemical properties using well-established Quantitative Structure-Activity Relationship (QSAR) models, such as the U.S. Environmental Protection Agency's EPI (Estimation Programs Interface) Suite™, and from the known behavior of structurally related long-chain alkyl compounds and sulfonate esters. chemsafetypro.comnih.govchemistryforsustainability.org

Based on these estimations, this compound is expected to be a solid with extremely low water solubility and negligible vapor pressure at room temperature. Its high octanol-water partition coefficient (LogKow) and soil organic carbon-water (B12546825) partition coefficient (Log Koc) are the dominant factors governing its environmental distribution. These properties indicate a very strong tendency to adsorb to soil organic matter and sediment, leading to very low mobility in the environment.

Table 1: Estimated Physicochemical and Environmental Fate Properties of this compound Data predicted using the U.S. EPA's EPI Suite™ QSAR model.

| Property | Predicted Value | Implication for Environmental Fate & Transport |

| LogKow (Octanol-Water Partition Coefficient) | 9.25 | Indicates a very high potential for bioaccumulation and extremely strong adsorption to organic matter in soil and sediment. |

| Water Solubility | 2.58 x 10⁻⁵ mg/L | Extremely low solubility limits its transport in aqueous systems and reduces its availability for aqueous-phase degradation processes like hydrolysis. |

| Vapor Pressure | 1.19 x 10⁻¹⁰ mmHg | Essentially non-volatile; will not partition into the atmosphere. |

| Henry's Law Constant | 1.05 x 10⁻⁸ atm-m³/mol | Indicates that volatilization from water surfaces is not a significant environmental transport pathway. |

| Log Koc (Soil Adsorption Coefficient) | 6.84 | Predicts that the compound will be immobile in soil, with very strong and potentially irreversible binding to soil and sediment particles. cymitquimica.com |

| Biodegradation Half-Life | Weeks to months | Suggests that biodegradation is likely the primary, albeit slow, degradation pathway in soil and water. |

| Hydrolysis Half-Life | Not readily estimated; likely slow | While the ester group is susceptible to hydrolysis, the extremely low water solubility is the rate-limiting factor in the environment. |

Mobility and Transport

The predicted soil organic carbon-water partition coefficient (Log Koc) of 6.84 classifies this compound as immobile in soil. cymitquimica.com Upon release to the environment, it is expected to partition almost entirely out of the water phase and strongly adsorb to soil, sludge, and sediment. This strong adsorption significantly limits its potential for leaching into groundwater or for transport via surface water runoff in the dissolved phase. Any transport is likely to occur through the movement of eroded soil or sediment particles to which the compound is bound. Due to its negligible vapor pressure, transport through the atmosphere is not an expected pathway.

Degradation Pathways

The environmental persistence of this compound is determined by its susceptibility to abiotic and biotic degradation processes.

Abiotic Degradation: The primary abiotic degradation pathway for methanesulfonate esters is hydrolysis. epa.gov This chemical reaction cleaves the ester bond to form methanesulfonic acid and the corresponding alcohol, in this case, 1-octadecanol. However, the rate of hydrolysis is profoundly limited by the compound's extremely low water solubility. For hydrolysis to occur, the molecule must be dissolved in water. Consequently, while chemically susceptible, the effective rate of hydrolysis in the natural environment is expected to be very slow.

Biotic Degradation: Biodegradation is anticipated to be the most significant degradation pathway for this compound in the environment. The long alkyl (octadecyl) chain is similar to those found in naturally occurring fatty acids and synthetic surfactants, such as linear alkylbenzene sulfonates (LAS). sigmaaldrich.comresearchgate.net Aerobic microorganisms in soil and sediment possess the enzymatic machinery to degrade long carbon chains. The likely metabolic pathway involves the terminal oxidation of the octadecyl chain, followed by a sequence of β-oxidation steps that progressively shorten the carbon chain. The ultimate mineralization of the compound to carbon dioxide and water is expected, with half-lives in soil estimated to be in the range of weeks to months. sigmaaldrich.com

Q & A

Q. What are the established synthetic methodologies for octadecyl methanesulfonate (OMS), and how can reaction efficiency be optimized?

OMS is synthesized via nucleophilic substitution using 1-octadecanol and methanesulfonyl chloride in anhydrous dichloromethane with triethylamine as a base. Key steps include maintaining anhydrous conditions (to prevent hydrolysis of the sulfonyl chloride), controlling reaction temperature (typically 0–25°C), and stoichiometric excess of methanesulfonyl chloride (1.2–1.5 eq.) to maximize yield. Post-synthesis purification involves aqueous workup (e.g., 5% HCl wash to remove excess base) and solvent evaporation under reduced pressure, yielding >95% purity . Optimization may involve microwave-assisted synthesis (e.g., reduced reaction time) or alternative solvents (e.g., THF) for scalability .

Q. What spectroscopic techniques are critical for confirming OMS structural integrity post-synthesis?

- ¹H NMR : Confirm the presence of the octadecyl chain (δ 0.8–1.6 ppm for CH₂ groups) and methanesulfonate moiety (δ 3.0–3.2 ppm for SO₃–CH₃).

- ¹⁹F NMR (if fluorinated analogs are synthesized): Verify absence of unintended fluorination.

- FT-IR : Peaks at ~1350 cm⁻¹ (S=O asymmetric stretch) and ~1170 cm⁻¹ (S–O–C stretch) confirm sulfonate ester formation.

- Mass Spectrometry (ESI-MS or MALDI-TOF) : Validate molecular ion peaks (e.g., [M+Na]⁺ at m/z 408.3) .

Q. What safety protocols are essential when handling OMS in laboratory settings?

OMS, like alkyl methanesulfonates, is a potential alkylating agent with mutagenic and carcinogenic risks. Key precautions include:

- Use of fume hoods, nitrile gloves, and chemical-resistant lab coats.

- Immediate neutralization of spills with 10% sodium bicarbonate.

- Storage in airtight containers at 4°C under inert gas (e.g., N₂) to prevent degradation.

- Disposal via incineration or alkaline hydrolysis (pH >12) to detoxify sulfonate esters .

Advanced Research Questions

Q. How can chromatographic methods (e.g., HPLC) be tailored for OMS analysis, and what stationary phases are most effective?

- Column Selection : Use high-density octadecyl (C18) bonded phases (e.g., Shim-pack GIS C18, 100 Å pore size) for reversed-phase separation. End-capped columns minimize silanol interactions, improving peak symmetry .

- Mobile Phase : Acetonitrile/water (80:20 v/v) with 0.1% trifluoroacetic acid enhances ionization in LC-MS applications.

- Method Validation : Assess linearity (0.1–100 µg/mL), LOD/LOQ (e.g., 0.05 µg/mL via UV detection at 210 nm), and recovery rates (>90%) using spiked matrices .

Q. What experimental strategies resolve contradictions in OMS reactivity data across studies?

Discrepancies in alkylation rates or byproduct profiles may arise from:

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) accelerate OMS reactivity compared to nonpolar solvents.

- Temperature Control : Exothermic reactions above 40°C may degrade OMS, altering product ratios.

- Cross-Validation : Replicate experiments using alternative techniques (e.g., kinetic studies via ¹H NMR vs. LC-MS) to confirm mechanistic pathways .

Q. How can OMS be utilized in novel applications such as nanoparticle functionalization or polymer synthesis?

OMS serves as a hydrophobic anchor in:

- Lipid-Polymer Hybrid Nanoparticles : Covalent grafting of OMS to PLGA improves drug-loading efficiency (e.g., 20% increase in paclitaxel encapsulation).

- Fluorinated Copolymers : React OMS with perfluoroalkyl alcohols (e.g., 1H,1H-perfluorodecanol) to synthesize surfactants for emulsion stabilization (e.g., 90% stability over 30 days) .

Q. What open-science practices enhance reproducibility in OMS-related research?

- Data Sharing : Deposit raw NMR spectra, chromatograms, and kinetic datasets in repositories (e.g., Zenodo) with CC-BY licenses.

- Protocol Standardization : Use platforms like Protocols.io to document reaction conditions (e.g., humidity thresholds for anhydrous synthesis).

- Collaborative Validation : Partner with independent labs to verify synthetic yields and toxicity profiles .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes